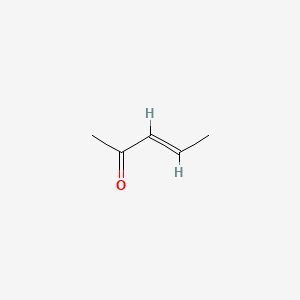![molecular formula C16H30N2O3 B6273086 tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate CAS No. 168892-89-5](/img/no-structure.png)
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate, commonly known as TBPC, is an organic compound with a variety of applications in the scientific research field. TBPC is a colorless, crystalline solid and is soluble in organic solvents. It is used as a building block in organic synthesis, as a reagent in various organic reactions, and as a tool for studying the properties of organic molecules. TBPC has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
TBPC has been used in a variety of scientific research applications. It has been used as a tool for studying the properties of organic molecules, and as a reagent in organic synthesis. TBPC has also been used as a building block in the synthesis of various organic compounds, such as peptides, proteins, and nucleic acids. In addition, TBPC has been used in medicinal chemistry, as a tool for studying the pharmacological properties of drugs, and as a reagent in biochemical assays.
Mecanismo De Acción
TBPC is an organic compound that can be used to study the properties of organic molecules. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including nucleophilic substitution, addition-elimination, and condensation reactions. TBPC can also be used as a catalyst in the synthesis of peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
TBPC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TBPC can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, TBPC has been shown to have antifungal and antibacterial activity. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBPC in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic synthesis reactions. In addition, TBPC is relatively inexpensive and easy to obtain. However, there are some limitations to using TBPC in laboratory experiments. For example, it is not stable in the presence of light or heat, and it can react with some other chemicals.
Direcciones Futuras
The potential applications of TBPC are still being explored. One area of research is the development of novel molecules based on TBPC that can be used as therapeutic agents. Other areas of research include the use of TBPC in the synthesis of peptides, proteins, and nucleic acids, and the development of methods for the synthesis of TBPC-based compounds. Additionally, research is being conducted to explore the potential biochemical and physiological effects of TBPC.
Métodos De Síntesis
TBPC can be synthesized from a variety of starting materials. The most common method involves the reaction of an alkyl halide with a piperidine derivative in the presence of a base. This reaction produces a piperidine carboxylic acid, which can then be converted to TBPC by treatment with tert-butyl chloroformate. Other synthetic methods include the reaction of a piperidine derivative with a carboxylic acid or an ester, and the reaction of a piperidine derivative with an aldehyde or ketone.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperidine-4-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-hydroxypiperidine-1-carboxylate", "piperidine-4-carbaldehyde", "base (e.g. sodium hydride, potassium carbonate)", "solvent (e.g. tetrahydrofuran, dimethylformamide)" ], "Reaction": [ "Add the base to the solvent and stir until dissolved.", "Slowly add piperidine-4-carbaldehyde to the solution and stir for several minutes.", "Add tert-butyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
168892-89-5 |
Fórmula molecular |
C16H30N2O3 |
Peso molecular |
298.42 g/mol |
Nombre IUPAC |
tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3 |
Clave InChI |
BVGHDXFXSUEYBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




